molecular formula C15H18BrN3O2S B2540451 1-((4-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034609-79-3

1-((4-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2540451
CAS RN: 2034609-79-3
M. Wt: 384.29
InChI Key: FWWYUPUVGCGNTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared using dry methylene dichloride and triethylamine as solvents and reagents. These compounds were then characterized by 1H-NMR, IR, and elemental analysis . Another research effort focused on the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with various electrophiles in the presence of sodium hydride and dimethyl formamide .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences the antibacterial activity of these compounds. For instance, specific substitutions on the benzhydryl ring have been shown to result in potent antimicrobial activities against bacterial and fungal pathogens of tomato plants . In another study, the replacement of the dihydroxyl group of the catechol moiety with a hydroxyl-methyl sulfonamide and the incorporation of a free carboxylic acid on the right-hand side of the compounds led to potent human beta(3) agonists with high selectivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are characterized by their specificity and the ability to introduce various functional groups that modulate biological activity. The N-sulfonation reaction and the substitution at the oxygen atom are key steps that allow for the introduction of diverse substituents, which can be tailored to target specific biological receptors or enzymes . The selectivity of these reactions is essential for achieving the desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The synthesized compounds' efficacy as antimicrobial agents was evaluated in vitro, indicating that these properties are conducive to biological activity. The structure-activity relationship studies suggest that the physical and chemical properties of these compounds are closely related to their antimicrobial potency . Additionally, the bioactivity of O-substituted sulfonamides against various enzymes indicates that the physical and chemical properties of these derivatives make them suitable for biological applications .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of this compound is in the synthesis of new heterocycles with potential antimicrobial properties. Studies have demonstrated the utility of similar structures in generating a variety of heterocyclic compounds that exhibit significant antimicrobial activity against a range of pathogens. For instance, El‐Emary et al. (2002) reported on the synthesis of heterocycles based on a related pyrazole structure, highlighting their potential in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002). This research underscores the importance of such compounds in the development of new antimicrobial agents.

Anticancer Potential

The compound's structure is also integral to research in anticancer drug development. The synthesis of propanamide derivatives bearing similar piperidinyl-1,3,4-oxadiazole structures and their evaluation as promising anticancer agents illustrate the compound's relevance in oncological research. Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, revealing their strong anticancer potential against various cancer cell lines (Rehman et al., 2018).

Biological Evaluation and Enzyme Inhibition

The biological evaluation of synthesized compounds incorporating this structure has shown promising results in enzyme inhibition, which is crucial for the development of therapeutic agents. For example, Khalid et al. (2016) synthesized and screened a series of compounds for their inhibitory activity against butyrylcholinesterase (BChE), a target enzyme in the treatment of Alzheimer's disease. The study not only revealed the compounds' potential as BChE inhibitors but also provided insights into their interaction with the enzyme, contributing to the design of more effective treatments (Khalid et al., 2016).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) of compounds containing this structure contributes significantly to the understanding of their biological activities. Research on pyrazole derivatives, for instance, has shed light on the structural requirements for achieving potent and selective biological activities, informing the design of compounds with optimized therapeutic profiles (Lan et al., 1999).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-18-9-8-15(17-18)12-6-10-19(11-7-12)22(20,21)14-4-2-13(16)3-5-14/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWYUPUVGCGNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

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